2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one
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Overview
Description
2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the phenylethynyl group: This step might involve a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated pyrimidinone derivative in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation and methylation: These functional groups can be introduced through standard organic reactions such as methylation using methyl iodide and a base, and methoxylation using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions might target the pyrimidinone core, potentially converting it to a dihydropyrimidinone derivative.
Substitution: Nucleophilic substitution reactions could occur at the methoxy or phenylethynyl groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could produce various functionalized derivatives.
Scientific Research Applications
2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-methylpyrimidin-4(1H)-one: Lacks the phenylethynyl group, potentially altering its biological activity.
5-Phenylethynylpyrimidin-4(1H)-one: Lacks the methoxy and methyl groups, which might affect its solubility and reactivity.
2-Methoxy-5-(phenylethynyl)pyrimidin-4(1H)-one: Similar structure but without the methyl group, possibly leading to different chemical properties.
Uniqueness
2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one is unique due to the combination of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy, methyl, and phenylethynyl groups can provide a balance of hydrophilic and hydrophobic properties, potentially enhancing its interactions with biological targets.
Properties
CAS No. |
649558-76-9 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-methoxy-4-methyl-5-(2-phenylethynyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H12N2O2/c1-10-12(13(17)16-14(15-10)18-2)9-8-11-6-4-3-5-7-11/h3-7H,1-2H3,(H,15,16,17) |
InChI Key |
MOLWAJYKFZGVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)OC)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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